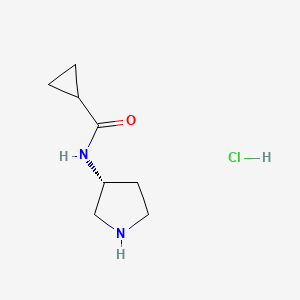

Cyclopropanecarboxamide, N-(3R)-3-pyrrolidinyl-, hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclopropanecarboxamide, N-(3R)-3-pyrrolidinyl-, hydrochloride is a chemical compound with the linear formula C4H7NO . It is also known by other names such as Cyclopropyl carboxamide and Carbamoylcyclopropane . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of Cyclopropanecarboxamide, N-(3R)-3-pyrrolidinyl-, hydrochloride can be represented by the linear formula C4H7NO . It has a molecular weight of 85.106 . The IUPAC Standard InChIKey for this compound is AIMMVWOEOZMVMS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Cyclopropanecarboxamide, N-(3R)-3-pyrrolidinyl-, hydrochloride has a molecular weight of 85.1 g/mol . It is a powder that should be stored at temperatures between 10°C and 25°C, and it should be protected from light .科学的研究の応用

Direct N-cyclopropylation of Cyclic Amides and Azoles

Cyclopropanes are noted for their spatial and electronic properties, which are advantageous in medicinal chemistry due to their high metabolic stability. A novel method for the N-cyclopropylation of cyclic amides, azoles, and other nitrogen-containing compounds has been developed, employing a cyclopropylbismuth reagent. This approach is catalyzed by copper acetate and allows for the direct transfer of the cyclopropyl group onto the nitrogen atom of heterocycles, which is significant for the synthesis of nitrogenated compounds in pharmaceutical applications (Gagnon et al., 2007).

Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) Cyclopropane-1-carboxamide

A high-yield synthesis method for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was established, showcasing the compound's preparation from commercially available precursors via nucleophilic substitution and ester hydrolysis. This work underscores the efficiency of creating specific cyclopropane derivatives for potential use in medicinal chemistry (Zhou et al., 2021).

Enantioselective Synthesis of Chiral γ-Lactams

The palladium(0)-catalyzed C-H functionalization of cyclopropanes has been used to synthesize cyclopropane-fused γ-lactams in an enantioselective manner. This method provides a novel approach to creating chiral structures found in numerous drugs and development candidates, highlighting the cyclopropane moiety's significance in constructing complex, bioactive molecules (Pedroni & Cramer, 2015).

Synthesis and Bioactivity of N-cyclopropanecarboxyl-N′-pyridin-2-yl Thiourea Derivatives

Research on cyclopropanecarboxylic acid derivatives has led to the creation of compounds with notable herbicidal and fungicidal activities. This demonstrates cyclopropane derivatives' potential in agricultural applications, further diversifying their scientific utility beyond pharmaceuticals (Tian et al., 2009).

General and Scalable Approach to Trifluoromethyl-Substituted Cyclopropanes

A method for preparing CF3-cyclopropanes, including those with aliphatic, aromatic, and heteroaromatic substituents, has been developed. This scalable process facilitates the creation of building blocks for medicinal chemistry, demonstrating cyclopropane's adaptability in synthesizing compounds with varied functional groups (Ahunovych et al., 2023).

特性

IUPAC Name |

N-[(3R)-pyrrolidin-3-yl]cyclopropanecarboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.ClH/c11-8(6-1-2-6)10-7-3-4-9-5-7;/h6-7,9H,1-5H2,(H,10,11);1H/t7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSAXBHHTVQZSP-OGFXRTJISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2CCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1NC(=O)C2CC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N-(pyrrolidin-3-yl)cyclopropanecarboxamide hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-butylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2643602.png)

![1-[3-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2643605.png)

![1-[1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylpiperazine](/img/structure/B2643606.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]amino}acetamide](/img/structure/B2643610.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2643619.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2643621.png)

![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2643622.png)

![5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2643624.png)